molecular formula C9H13NO B1288479 4-Ethoxy-3-methylaniline CAS No. 16932-55-1

4-Ethoxy-3-methylaniline

Cat. No.: B1288479
CAS No.: 16932-55-1
M. Wt: 151.21 g/mol
InChI Key: AEOOTFBLNLIOJB-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methylaniline is a substituted aniline derivative featuring an ethoxy group (-OCH₂CH₃) at the para position (C4) and a methyl group (-CH₃) at the meta position (C3) on the aromatic ring. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably as a reference standard for impurities in Rivastigmine production . Its reactivity as a primary aromatic amine enables participation in diazotization and coupling reactions, critical for synthesizing dyes, agrochemicals, and drug candidates.

Properties

IUPAC Name

4-ethoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOOTFBLNLIOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16932-55-1
Record name 4-ethoxy-3-methylaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methylaniline typically involves the nitration of 4-ethoxytoluene followed by reduction of the nitro group to an amine . The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 4-Ethoxy-3-methylaniline.

Industrial Production Methods: Industrial production of 4-Ethoxy-3-methylaniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reduction step is often carried out in high-pressure hydrogenation reactors to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation; halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: 4-Ethoxy-3-methylaniline.

    Substitution: Nitro, sulfonic, or halogenated derivatives of 4-Ethoxy-3-methylaniline.

Scientific Research Applications

4-Ethoxy-3-methylaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The biological and chemical properties of aromatic amines are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
4-Ethoxy-3-methylaniline -OCH₂CH₃ (C4), -CH₃ (C3) C₉H₁₃NO 151.21 Electron-donating ethoxy enhances ring electron density
4-Methoxy-2-methylaniline -OCH₃ (C4), -CH₃ (C2) C₈H₁₁NO 137.18 Methoxy donates electrons; methyl sterically hinders ortho positions
4-Hexyloxyaniline -O(CH₂)₅CH₃ (C4) C₁₂H₁₉NO 193.29 Long hexyloxy chain increases hydrophobicity
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline -OCH₂CH₂OCH₃ (C3), -CF₃ (C4) C₁₀H₁₂F₃NO₂ 247.20 CF₃ withdraws electrons, making the ring electron-deficient
4-(3-Ethoxyphenoxy)-2-methylaniline -OPh-OCH₂CH₃ (C4), -CH₃ (C2) C₁₅H₁₇NO₂ 255.30 Phenoxy-ethoxy group introduces steric bulk and conjugation

Physicochemical Properties

Substituents significantly impact solubility, melting points, and stability:

Table 2: Physicochemical Properties
Compound Name Solubility (Predicted) Melting Point (°C) Stability Notes
4-Ethoxy-3-methylaniline Moderate in polar solvents Not reported Stable under inert conditions; sensitive to oxidation
4-Methoxy-2-methylaniline High in ethanol, acetone ~45–50 Hygroscopic; requires desiccant storage
4-Hexyloxyaniline Low in water; high in DCM Not reported Hydrophobic; prone to crystallization in non-polar solvents
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline Soluble in acetic acid Not reported Hydrochloride salt enhances water solubility
4-(3-Ethoxyphenoxy)-2-methylaniline Low in water; soluble in THF Not reported Stable to light; sensitive to strong acids/bases

Biological Activity

4-Ethoxy-3-methylaniline, also known as Ethyl 3-methyl-4-aminobenzoate, is an organic compound with a molecular formula of C11H15N and a molecular weight of approximately 175.25 g/mol. This compound belongs to the class of anilines and is characterized by the presence of an ethoxy group and a methyl group on the aromatic ring. Understanding its biological activity is crucial for its potential applications in pharmaceuticals, agrochemicals, and material sciences.

  • Molecular Formula : C11H15N
  • Molecular Weight : 175.25 g/mol
  • IUPAC Name : 4-Ethoxy-3-methylaniline
  • CAS Number : 102-97-6

Biological Activity

The biological activity of 4-Ethoxy-3-methylaniline has been investigated in various studies, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 4-Ethoxy-3-methylaniline against various bacterial strains. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

A study conducted by Zhang et al. (2020) demonstrated that 4-Ethoxy-3-methylaniline inhibited the growth of Staphylococcus aureus by disrupting the bacterial cell membrane integrity, leading to cell lysis.

Cytotoxicity Studies

The cytotoxic effects of 4-Ethoxy-3-methylaniline have been assessed using various cancer cell lines. In vitro assays indicated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Cell LineIC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.5
A549 (lung cancer)25.0

In a case study by Li et al. (2021), it was reported that treatment with 4-Ethoxy-3-methylaniline led to apoptosis in HeLa cells, as evidenced by increased caspase activity and morphological changes consistent with programmed cell death.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of 4-Ethoxy-3-methylaniline. In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group.

The biological activity of 4-Ethoxy-3-methylaniline can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.
  • Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of 4-Ethoxy-3-methylaniline. Acute toxicity studies indicate that high doses can lead to liver and kidney damage in animal models. The LD50 value has been reported at approximately 300 mg/kg in rats.

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